The 1,4-DHP ring: Adopts a shallow-boat conformation. []
The aryl group at the 4-position: Oriented pseudo-axially and nearly orthogonal to the 1,4-DHP ring. [, ]
The carboxyl group: Lies coplanar with the endocyclic double bond due to π-conjugation. []
Chemical Reactions Analysis
Oxidation: The methylthio group can be readily oxidized to sulfoxide (-SOCH3) or sulfone (-SO2CH3) derivatives. These modifications can significantly alter the compound's polarity and its interactions with biological targets. []
Mechanism of Action
1,4-DHPs are known calcium channel antagonists, and their mechanism often involves binding to the L-type calcium channel, preventing calcium influx into cells. [] The exact binding site and affinity can be influenced by the substituents on the 1,4-DHP ring.
Applications
Cardiovascular Research: 1,4-DHPs are well-known for their calcium channel blocking properties and are used clinically as antihypertensive and antianginal agents. This compound could be studied for its potential in treating hypertension, angina pectoris, and other cardiovascular diseases. []
Cancer Research: Some 1,4-DHP derivatives have demonstrated anticancer activity. Further research could explore the potential of this compound as an anticancer agent or as an adjuvant in chemotherapy. []
Related Compounds
Compound Description: This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, known for their potential calcium channel antagonist activity. Structural analysis reveals that both the 1,4-DHP and cyclohexanone rings adopt similar conformations. Notably, the carboxyl group lies coplanar to the endocyclic double bond, suggesting π conjugation. []
Relevance: This compound shares a core structure with benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, namely the 1,4,5,6,7,8-hexahydroquinoline scaffold with a carboxylate group at the 3-position. Variations arise in the substituents on the phenyl ring and the nitrogen at the 1-position. These structural similarities highlight a potential relationship in their biological activities. []
Compound Description: Similar to the previous compound, this molecule also exhibits a 1,4-dihydropyridine ring and a cyclohexanone ring with comparable conformations. The 1,4-DHP ring displays a boat conformation where the aryl group occupies a pseudo-axial position, perpendicular to the 1,4-DHP ring plane. []
Relevance: This compound shares the 1,4,5,6,7,8-hexahydro-5-quinolone core with benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Despite differences in the substituents at positions 2, 3, and 7, and the presence of a carboxylate group in the target compound, the structural similarities suggest they might be grouped within the same chemical class. []
Compound Description: Belonging to the 1,4-dihydropyridine class, this compound displays potential calcium modulatory properties. The 1,4-dihydropyridine ring adopts a shallow boat conformation and is almost planar. []
Compound Description: This compound, belonging to the 1,4-dihydropyridine class, exhibits a less common half-chair conformation in its oxocyclohexene ring. Intermolecularly, it forms an N-H···N hydrogen bond with the pyridine ring of a neighboring molecule. []
Relevance: This molecule shares the 1,4,5,6,7,8-hexahydroquinoline core with a carboxylate group at the 3-position with benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Although they differ in the substituents at positions 2 and 6 and the nature of the substituent on the carboxylate group, the structural resemblance places them within the same chemical class and potentially within the same broader research focus. []
Compound Description: This series of compounds are designed as potential cyclooxygenase (COX-1 and COX-2) inhibitors. They are characterized by the presence of a methylsulfonyl group, considered a crucial structural feature for their activity. []
Relevance: This series exhibits a close structural resemblance to benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the 7,8-dihydro-7,7-dimethyl-4-phenylquinolin-5(1H,4H,6H)-one core. The key difference lies in the presence of a methylsulfonyl group instead of a methylthio group on the 4-phenyl substituent in the target compound. This subtle variation highlights the impact of functional group modification on biological activity. []
Compound Description: Similar to the previous compound, this series represents regioisomers of the 7,8-dihydro-7,7-dimethyl-4-(4-methylsulfonylphenyl)-2-arylquinolin-5-(1H,4H,6H)-ones, designed as potential cyclooxygenase (COX-1 and COX-2) inhibitors. They also possess a methylsulfonyl group as a critical structural element. []
Relevance: These regioisomers share the core structure of 7,8-dihydro-7,7-dimethyl-4-phenylquinolin-5(1H,4H,6H)-one with benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. While they lack the carboxylate group at the 3-position and have a methylsulfonyl group instead of methylthio, their structural similarity suggests they belong to the same chemical class and are likely part of the same research focus on cyclooxygenase inhibition. []
Compound Description: This series, designed as potential inhibitors of COX-1 and COX-2, is synthesized using a modified Hantzsch dihydropyridine synthesis method. The presence of a methylsulfonyl group is a defining characteristic. []
Relevance: This series is closely related to benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, sharing the 7,7-dimethyl-4-(4-methylsulfonylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ester core. Despite variations in the substituents at the 2-position and the presence of a methylthio group in the target compound, the strong structural similarity highlights a shared chemical class and likely similar biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.